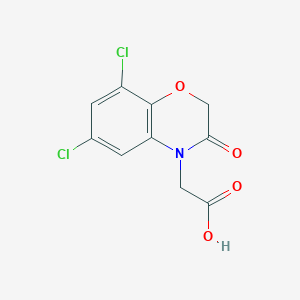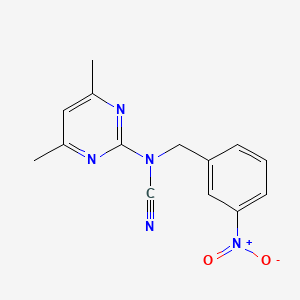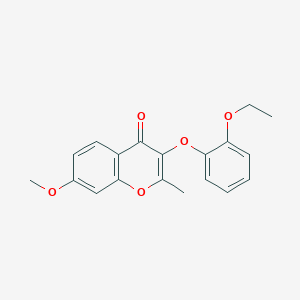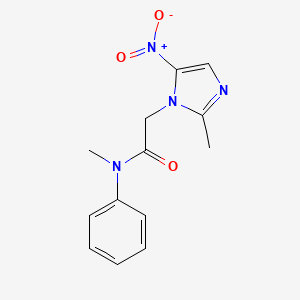![molecular formula C17H16N2O4S B5747055 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5747055.png)
3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid, also known as MMB, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
科学的研究の応用
3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been studied for its potential therapeutic applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of arthritis.
作用機序
The mechanism of action of 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of inflammation. 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce the production of pro-inflammatory cytokines in animal models of arthritis.
実験室実験の利点と制限
One advantage of using 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical properties and purity. Additionally, 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of using 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid in lab experiments is its limited availability, as it is not yet widely used or commercially available.
将来の方向性
There are several future directions for research on 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on developing more efficient synthesis methods for 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid, as well as exploring its potential use in combination with other therapeutic agents. Finally, research could focus on developing more effective delivery methods for 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid, such as nanoparticles or liposomes, to enhance its bioavailability and efficacy.
合成法
3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid can be synthesized through a multi-step process involving the reaction of 3-methoxybenzoic acid with thionyl chloride, followed by the reaction with 3-aminobenzoic acid. This intermediate product is then reacted with 4-methylbenzoyl chloride to produce 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid.
特性
IUPAC Name |
3-[(3-methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-10-6-7-12(16(21)22)9-14(10)18-17(24)19-15(20)11-4-3-5-13(8-11)23-2/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMUVFUYHGBHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5746974.png)
![{2-[(1-naphthylmethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B5746982.png)

![1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5747007.png)
![17-[(4-methyl-3-nitrobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5747013.png)





![N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5747063.png)
![methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5747079.png)
![4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5747086.png)
